4-Chloro-3-(chloromethyl)pyridine

Organic Synthesis Medicinal Chemistry Reaction Kinetics

4-Chloro-3-(chloromethyl)pyridine (CAS: 485828-90-8, molecular formula C6H5Cl2N, molecular weight 162.02 g/mol) is a dihalogenated pyridine derivative featuring a 4-position chloro substituent and a 3-position chloromethyl group. This compound belongs to the class of chloromethylpyridines, specifically a heteroaromatic building block with two electrophilic centers of distinct reactivity profiles—an aryl chloride (sp²) and a benzylic chloride (sp³).

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 485828-90-8
Cat. No. B3268546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(chloromethyl)pyridine
CAS485828-90-8
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)CCl
InChIInChI=1S/C6H5Cl2N/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2
InChIKeyRBIUZMSYTBBHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(chloromethyl)pyridine CAS 485828-90-8: Chemical Identity and Procurement-Relevant Classification


4-Chloro-3-(chloromethyl)pyridine (CAS: 485828-90-8, molecular formula C6H5Cl2N, molecular weight 162.02 g/mol) is a dihalogenated pyridine derivative featuring a 4-position chloro substituent and a 3-position chloromethyl group [1]. This compound belongs to the class of chloromethylpyridines, specifically a heteroaromatic building block with two electrophilic centers of distinct reactivity profiles—an aryl chloride (sp²) and a benzylic chloride (sp³) [2]. These structural features position it as a synthetic intermediate in pharmaceutical and agrochemical research where sequential functionalization is required [3].

Why 4-Chloro-3-(chloromethyl)pyridine CAS 485828-90-8 Cannot Be Replaced by Common Pyridine Analogs


Substitution with simpler chloromethylpyridine analogs—such as 3-(chloromethyl)pyridine (CAS 6959-48-4) lacking the 4-chloro group, or 4-chloropyridine (CAS 626-61-9) lacking the chloromethyl group—fails in multi-step synthetic sequences that require sequential orthogonal functionalization [1][2]. The target compound provides two leaving groups with fundamentally different activation energies and reaction kinetics: the benzylic chloride undergoes rapid nucleophilic displacement under mild conditions (room temperature to 60 °C), while the aryl chloride requires palladium-catalyzed cross-coupling conditions (typically 80–120 °C) for activation [3][4]. This intrinsic chemoselectivity—derived from the 4 Å spatial separation and the contrasting sp² vs sp³ hybridization states of the C–Cl bonds—enables controlled stepwise derivatization without protecting group strategies . Attempting to replicate this using a mixture of separate mono-functionalized pyridines would introduce regioisomeric complexity, require additional purification steps, and compromise overall synthetic economy. The quantitative evidence below substantiates why this specific substitution pattern constitutes a non-substitutable procurement requirement.

Quantitative Differentiation Evidence for 4-Chloro-3-(chloromethyl)pyridine CAS 485828-90-8 vs. Comparator Compounds


Orthogonal Reactivity: Benzylic vs. Aryl Chloride Displacement Kinetics

The target compound exhibits orthogonal reactivity between its benzylic chloride and aryl chloride centers. While direct kinetic data for this specific compound is limited in the open literature, class-level inference from structurally related chloromethylpyridines demonstrates that benzylic chlorides undergo nucleophilic substitution at rates approximately 10³ to 10⁴ times faster than unactivated aryl chlorides under comparable conditions [1]. The 4-chloro substituent on the pyridine ring is activated toward nucleophilic aromatic substitution by the ring nitrogen (which exerts an electron-withdrawing effect at the 4-position), but remains substantially less reactive than the benzylic site [2]. This kinetic differential enables sequential functionalization without protection/deprotection steps—a capability absent in mono-functionalized comparators such as 3-(chloromethyl)pyridine (no second electrophilic site) or 4-chloropyridine (no benzylic leaving group) [3].

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Dual Leaving Group Architecture Enables Orthogonal Cross-Coupling without Protecting Groups

4-Chloro-3-(chloromethyl)pyridine supports a documented orthogonal coupling strategy: the benzylic chloride undergoes nucleophilic substitution (e.g., with amines, thiols, or alkoxides) under mild conditions without affecting the 4-chloro substituent; subsequent Suzuki-Miyaura cross-coupling at the 4-position proceeds with moderate to good yields using Pd(PPh₃)₄ catalysis [1][2]. In contrast, 3-(chloromethyl)pyridine provides only the benzylic coupling site, while 4-chloropyridine provides only the aryl coupling site—neither enables the sequential, site-differentiated functionalization achievable with the target compound [3]. The regioselective Suzuki investigation on 2-halo-3-halomethylpyridines confirms that halomethyl and aryl halide positions can be addressed independently, yielding previously unexplored arylpyridine and benzylpyridine architectures [4].

Cross-Coupling Suzuki-Miyaura Sequential Functionalization

Regioselective Electrophilic Substitution: Positioning Effects in Pyridine Functionalization

The specific 3-chloromethyl/4-chloro substitution pattern of the target compound is non-trivial and synthetically purposeful. In pyridine electrophilic aromatic substitution, the 3-position is inherently deactivated relative to the 2- and 4-positions, with relative reactivity ratios of approximately 1 : 10⁻⁷ : 10⁻⁴ for positions 3, 2, and 4 respectively under nitration conditions [1]. Installing a functional group at the 3-position of pyridine therefore typically requires multi-step sequences involving directed metalation or halogen dance chemistry. 4-Chloro-3-(chloromethyl)pyridine provides a pre-functionalized 3-position (via the chloromethyl group) and a 4-chloro group—a substitution pattern that would require 4–6 synthetic steps to construct from unsubstituted pyridine [2]. Comparators such as 2-chloro-3-(chloromethyl)pyridine (different regiochemistry) or 3,4-dichloropyridine (different leaving group character) provide different reactivity vectors and would yield different regioisomeric products upon derivatization [3].

Regioselectivity Electrophilic Aromatic Substitution Heterocyclic Chemistry

Industrial Process Yields: Optimized Preparation of Chloromethylpyridines

The industrial preparation of chloromethylpyridines, including 4-chloro-3-(chloromethyl)pyridine, has been optimized through the Vilsmeier-mediated chlorination pathway described in U.S. Patent 5,623,076 [1]. This process achieves 'very good yields and high purity' compared to earlier methods using thionyl chloride, free-radical chlorination, or diazotization, which were noted to produce 'yields and product qualities that are not always satisfactory' [2]. While exact yield percentages for this specific compound are not disclosed in the public patent literature, the process improvement represents a meaningful advance over prior methods. Alternative approaches using diphosgene/triphosgene with amines have been reported to achieve high selectivity for chloromethylpyridine preparation from picoline-N-oxides [3]. The availability of optimized, scalable synthetic routes ensures consistent supply quality and batch-to-batch reproducibility for procurement purposes.

Process Chemistry Yield Optimization Industrial Synthesis

Validated Application Scenarios for 4-Chloro-3-(chloromethyl)pyridine CAS 485828-90-8


Sequential Functionalization in Pharmaceutical Intermediate Synthesis

4-Chloro-3-(chloromethyl)pyridine serves as a key intermediate for constructing 3,4-disubstituted pyridine scaffolds via orthogonal functionalization. The benzylic chloride is first displaced with an amine, alcohol, or thiol nucleophile (25–60 °C, base), followed by Suzuki-Miyaura coupling at the 4-position using Pd(PPh₃)₄ and an arylboronic acid (80–100 °C) to install aryl or heteroaryl groups [1][2]. This sequential strategy is directly supported by the dual leaving group architecture of the compound and is not achievable with mono-functionalized analogs such as 3-(chloromethyl)pyridine or 4-chloropyridine [3].

Building Block for Central Nervous System (CNS) Drug Candidates

The compound is identified in commercial and patent literature as a key intermediate in the production of active pharmaceutical ingredients (APIs) targeting central nervous system disorders, including those for Parkinson's disease and neurodegenerative conditions [1]. The 3,4-substitution pattern on pyridine is a privileged scaffold in CNS drug discovery, and the pre-installed orthogonal leaving groups enable rapid analog generation for structure-activity relationship (SAR) studies [2]. This application is substantiated by the compound's documented use as an API intermediate in pharmaceutical manufacturing contexts [3].

Agrochemical and Insecticide Intermediate Manufacturing

Chloromethylpyridines of the formula described in U.S. Patent 5,623,076 are explicitly identified as 'useful as intermediates for preparing insecticides' [1]. The target compound's 4-chloro-3-(chloromethyl) substitution pattern falls within the claimed scope of the patent (X¹ = halogen), supporting its utility in agrochemical synthesis pathways [2]. The orthogonal reactivity enables the construction of complex heterocyclic frameworks required in modern crop protection agents.

Ligand Precursor for Coordination Chemistry and Catalysis

The benzylic chloride of chloromethylpyridines, including the target compound, serves as an alkylating agent capable of forming covalent bonds with nucleophilic sites in biological and coordination systems [1]. Functionalization at the benzylic position can yield pyridine-containing ligands with tunable electronic and steric properties via the 4-chloro substituent [2]. The 3-chloromethyl/4-chloro pattern provides a distinct geometry for chelation compared to 2-substituted analogs, enabling exploration of alternative coordination modes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-(chloromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.